molecular formula C19H17NO4 B152029 (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid CAS No. 374791-02-3

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid

Cat. No. B152029
M. Wt: 323.3 g/mol
InChI Key: BXRZCDISGRVJCA-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid” is a chemical compound with the CAS Number: 374791-02-3 . It has a molecular weight of 323.35 . It is a solid at room temperature .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.

Scientific Research Applications

  • Spirocyclic Cycloadduct Synthesis : The reaction of 9H-fluorene-9-thione with dimethyl 1-(4-methoxyphenyl)-aziridine-2,3-dicarboxylate in xylene yielded spirocyclic cycloadducts. This demonstrates the compound's utility in synthesizing complex organic structures (Mlostoń, Urbaniak, & Heimgartner, 2002).

  • Liquid Scintillation Properties : Fluorene derivatives, including those related to (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid, have been evaluated as primary liquid scintillation solutes, demonstrating excellent scintillation characteristics (Barnett, Daub, Hayes, & Ott, 1960).

  • Protein Synthesis and Ion Transport : Azetidine-2-carboxylic acid has been used to investigate the relationship between protein synthesis and ion transport, showing that it inhibits the release of ions to the xylem of barley roots (Pitman, Wildes, Schaefer, & Wellfare, 1977).

  • Enantioselective Biotransformations : Racemic 1-benzylazetidine-2-carbonitriles underwent efficient and enantioselective biotransformations catalyzed by Rhodococcus erythropolis AJ270, leading to corresponding azetidine-2-carboxylic acids, which have applications in asymmetric synthesis (Leng, Wang, Pan, Huang, & Wang, 2009).

  • Synthesis of Abnormally High Molecular Weight Polypeptides : L-Azetidine-2-carboxylic acid, a naturally occurring azetidine, is used in the synthesis of abnormally high molecular weight polypeptides, illustrating its role in advanced biomolecular engineering (Soriano, Podraza, & Cromwell, 1980).

  • Aryne Multicomponent Coupling : The compound has been involved in aryne multicomponent coupling processes, demonstrating its utility in creating complex organic molecules (Roy, Bhojgude, Kaicharla, Thangaraj, Garai, & Biju, 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if in eyes .

properties

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRZCDISGRVJCA-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid

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